molecular formula C9H14Cl2N2O2 B555699 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride CAS No. 197088-84-9

3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride

Cat. No. B555699
M. Wt: 253.12 g/mol
InChI Key: XNSHHLGNMODFNC-YCBDHFTFSA-N
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Description

“3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is related to the pyrrolidine family, which is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound involves the use of pyrrolidine rings, which can be constructed from different cyclic or acyclic precursors . A specific method for the synthesis of a similar compound, “methyl (S)-3-amino-3-(3‘-pyridyl)propionate dihydrochloride”, involves the selective crystallization of a diastereomeric salt of a carboxylic acid precursor (N-BOC-protected) with (1R,2S)-(-)-ephedrine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

The molecular weight of “3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride” is 253.13 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Folkers et al. (2009) reported an improved synthesis method for β-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, highlighting its role in synthesizing antagonists of the luteinizing hormone-releasing hormone, demonstrating the compound's significance in medicinal chemistry research (Folkers, Kubiak, & Stȩpiński, 2009).
  • Rao et al. (2009) focused on the synthesis of DL-arylamino acid ethyl ester derivatives of beta-(3-pyridyl)-DL-alanine and beta-(3-benzo[b]thienyl)-DL-alanine. Their research underlines the potential of these compounds in producing optically pure amino acids, crucial for pharmaceutical applications (Rao, Burdett, Cessac, DiNunno, Peterson, & Kim, 2009).

Biological Activity and Applications

  • Al-Omar and Amr (2010) investigated the antimicrobial potential of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. Their findings suggest significant antimicrobial activities, positioning these compounds as potential leads for developing new antibiotics (Al-Omar & Amr, 2010).
  • Ortego et al. (2016) synthesized gold(I), gold(III), silver(I), and copper(I) complexes with modified amino acid esters and phosphine ligands, testing their cytotoxic activity against tumor cells. This research demonstrates the compound's utility in creating complexes with significant cytotoxic activities, offering insights into cancer therapy research (Ortego, Meireles, Kasper, Laguna, Villacampa, & Gimeno, 2016).

Material Science and Other Applications

  • Huang et al. (2002) detailed the synthesis of bioadhesive block copolymers conjugated with DOPA moieties, inspired by mussel adhesive proteins. Their work highlights the potential of using "3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride" derivatives for creating new materials with significant bioadhesive properties, relevant for biomedical engineering (Huang, Lee, Ingram, & Messersmith, 2002).

properties

IUPAC Name

methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSHHLGNMODFNC-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375186
Record name Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride

CAS RN

197088-84-9
Record name Methyl 3-pyridin-3-yl-D-alaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 197088-84-9
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